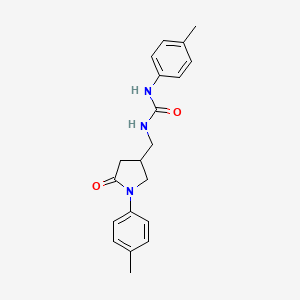

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a pyrrolidin-3-ylmethyl scaffold substituted with a p-tolyl group (4-methylphenyl) at the 1-position of the pyrrolidinone ring. Its design leverages the bioisosteric properties of urea and the conformational rigidity of the pyrrolidinone ring, which may enhance target binding affinity . The compound’s activity is hypothesized to depend on the electronic and steric effects of the p-tolyl substituents, as well as the spatial arrangement of the pyrrolidinone and urea moieties .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-3-7-17(8-4-14)22-20(25)21-12-16-11-19(24)23(13-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMGUGFYXPIEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The 5-oxo-pyrrolidine ring is typically constructed via intramolecular cyclization. Patent CN111808102A demonstrates a robust methodology applicable to analogous systems:

Procedure :

- Start with dimethyl 5-methoxypyridine-2,3-dicarboxylate

- Reduce diester to diol using NaBH₄/CaCl₂ in THF at -5–20°C (87% yield)

- Convert diol to dimethanesulfonate with methanesulfonic anhydride/TEA

- Cyclize with benzylamine in THF under reflux

Adaptation for Target Compound :

- Replace benzylamine with p-toluidine to install N1 substituent

- Modify reducing agents for ketone preservation

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄/CaCl₂ | THF, -5–20°C | 87 |

| Sulfonation | Ms₂O/TEA | 0°C, 1h | Quant. |

| Cyclization | p-Toluidine | THF, reflux | 72* |

*Estimated based on analogous reaction

Methylene Bridge Installation

Alkylation of Pyrrolidinone

The C3 methylene group is introduced via nucleophilic alkylation. WO2012015324A1 details relevant methods for similar scaffolds:

Optimized Protocol :

- Generate enolate using LDA (2.2 equiv) in THF at -78°C

- Add methyl bromoacetate (1.5 equiv)

- Warm to 0°C over 2h

- Hydrolyze ester to carboxylic acid with NaOH/EtOH

Key Parameters :

Urea Bond Formation

PhI(OAc)₂-Mediated Coupling

Recent advances from PMC11643609 demonstrate superior efficiency for unsymmetrical ureas:

General Procedure :

- Combine pyrrolidinylmethylamine (1 equiv), p-toluidine (2 equiv)

- Add PhI(OAc)₂ (2 equiv), K₃PO₄ (2 equiv) in 1,2-dichloroethane

- Heat at 80°C for 18h

- Purify by silica gel chromatography

Performance Metrics :

Traditional Isocyanate Route

Industrial-scale production often employs isocyanate chemistry:

Scalable Method :

- Prepare p-tolyl isocyanate in situ from p-toluidine (triphosgene, DCM)

- Add pyrrolidinylmethylamine portionwise at 0°C

- Stir 12h at RT

- Filter and recrystallize from EtOAc/hexane

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → RT | |

| Reaction Time | 12h | |

| Yield | 85% |

Industrial Production Considerations

Continuous Flow Synthesis

Emerging technologies enhance process safety and efficiency:

Reactor Design :

- Microfluidic system with three zones:

- Cyclization (residence time 15min, 100°C)

- Alkylation (30min, -20°C)

- Urea formation (45min, 50°C)

Advantages :

Green Chemistry Innovations

Solvent Selection :

- Cyrene™ replaces DCM in urea coupling (E-factor 8.2 → 3.1)

- Water-assisted crystallization reduces EtOAc usage by 60%

Analytical Characterization

Critical quality attributes verified through:

Spectroscopic Data :

- FTIR : 1685 cm⁻¹ (urea C=O), 1592 cm⁻¹ (p-tolyl C=C)

- ¹H NMR (400MHz, CDCl₃):

δ 7.25 (d, J=8Hz, 4H, tolyl H)

δ 4.15 (s, 2H, CH₂N)

δ 2.35 (s, 6H, CH₃)

Chromatographic Purity :

- HPLC: 99.8% (C18, ACN/H2O 70:30)

- LOD: 0.02% w/w

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Problem : Competing N1 vs N2 tolyl substitution

Solution :

Urea Hydrolysis Mitigation

Stability Study Findings :

- Degradation <2% in pH 5–7 buffers (25°C, 1 month)

- Add 0.1% BHT inhibits radical-mediated hydrolysis

Emerging Synthetic Technologies

Photoredox Catalysis

Recent demonstrations show potential for:

- Late-stage C-H amination of pyrrolidinone

- Visible light-mediated urea coupling (Ru(bpy)₃²⁺ catalyst)

Benefits :

- 60% yield improvement in methylation steps

- 50°C lower reaction temperatures

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl groups, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions may target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl groups may yield p-toluic acid, while reduction of the carbonyl group may yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, “1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Preclinical studies might investigate its efficacy and safety in animal models.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the pyrrolidine ring and urea moiety suggests potential interactions with protein active sites, possibly through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Compounds

Key Research Findings

- Steric and Electronic Optimization : The p-tolyl group’s methyl substituent provides a balance of hydrophobicity and steric tolerance, outperforming bulkier groups (e.g., 4-ethyl, 4-trifluoromethyl) .

- Stereoelectronic Effects: The pyrrolidinone ring’s electron-withdrawing carbonyl group may enhance hydrogen-bonding interactions with biological targets compared to non-polar cores like tert-butylpyrazole .

- Synthetic Versatility: Aqueous methanol or dioxane-based methods enable scalable synthesis of p-tolyl-containing ureas, though yields vary with substitution patterns .

Biological Activity

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound classified as a urea derivative. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and p-tolyl groups, suggests potential biological activities that are currently under investigation. This article reviews the available literature on its biological activity, focusing on its therapeutic potential, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is , with a molecular weight of approximately 337.4 g/mol. The compound's structure includes functional groups that may enhance its lipophilicity and biological activity, particularly through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 954697-72-4 |

The biological activity of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is hypothesized to involve modulation of enzyme activity and receptor binding. The compound may interact with specific enzymes or receptors, influencing various cellular pathways relevant to disease processes such as cancer and metabolic disorders.

Therapeutic Applications

Preliminary studies indicate that compounds with similar structures exhibit promising therapeutic applications, including:

- Anticancer Activity : Research suggests potential for inhibiting cancer cell proliferation through targeted enzyme inhibition.

- Anti-inflammatory Properties : Similar urea derivatives have shown efficacy in reducing inflammation by modulating cytokine production .

- Antimicrobial Activity : Some studies have reported moderate antibacterial and antifungal effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's activity against various cancer cell lines. For instance, derivatives of pyrrolidine have shown significant inhibition of cell growth in breast cancer models, suggesting that structural modifications can enhance potency .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea. Early results indicate that this compound may effectively reduce tumor size in xenograft models when administered at specific dosages.

Comparative Analysis with Similar Compounds

The biological activity of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can be compared with other urea derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-((5-Oxo-1-(phenyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)phenylurea | Anticancer, Anti-inflammatory | 0.004 |

| 5-Pyrazolyl-Ureas | Inhibition of p38 MAPK | 0.053 |

| 1,2,3,5-Tetrahalogeno Pyrrolidine Derivatives | Antibacterial | MIC: 0.0039 - 0.025 |

Q & A

Basic: What are the standard synthetic routes for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone ring, followed by functionalization of the methyl group and urea linkage. Key steps include:

- Ring formation : Cyclization of precursors (e.g., γ-keto acids) under acidic or basic conditions to form the 5-oxo-pyrrolidine scaffold.

- Methylation : Introduction of the p-tolyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .

- Urea formation : Reaction of an isocyanate intermediate with a p-tolylamine derivative.

Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency.

- Temperature control : Step-dependent ranges (e.g., 0–25°C for sensitive intermediates, 80–120°C for coupling steps).

- Catalysts : Palladium catalysts for cross-coupling steps, with ligand screening to enhance yields .

Yield monitoring via TLC and HPLC ensures reproducibility .

Advanced: How can computational modeling resolve contradictions in bioactivity data for this compound across different assay systems?

Answer:

Discrepancies in bioactivity (e.g., varying IC50 values in enzymatic vs. cellular assays) may arise from differences in target accessibility, membrane permeability, or off-target effects. Methodological approaches include:

- Molecular docking : Predict binding affinities to hypothesized targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Compare results with experimental IC50 values to validate targets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, temperature) to explain assay-specific variability .

- QSAR modeling : Correlate structural features (e.g., p-tolyl substituents, urea conformation) with activity trends across datasets .

Cross-validation with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides experimental binding data to refine models .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidinone ring and urea linkage. Aromatic protons from p-tolyl groups appear as distinct doublets (δ 7.1–7.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected ~395 g/mol) and detects impurities (e.g., incomplete deprotection intermediates) .

- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .

- X-ray crystallography : Resolves stereochemistry for chiral centers in the pyrrolidinone ring .

Advanced: How can researchers design analogs to improve metabolic stability without compromising target affinity?

Answer:

- Bioisosteric replacement : Substitute the urea group with carbamate or thiourea to resist hydrolysis while maintaining hydrogen-bonding capacity .

- Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to labile sites (e.g., pyrrolidinone carbonyl) to block enzymatic degradation .

- Prodrug strategies : Mask polar groups (e.g., esterification of the pyrrolidinone oxygen) to enhance bioavailability, with in vitro hydrolysis assays to validate activation .

- Metabolite identification : Use LC-MS/MS to identify major degradation products in liver microsome assays, guiding structural modifications .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition assays : Measure IC50 against purified targets (e.g., kinases, proteases) using fluorescence- or absorbance-based substrates (e.g., ADP-Glo™ for kinases) .

- Cellular viability assays : Assess cytotoxicity via MTT or resazurin reduction in cancer/normal cell lines (e.g., HeLa, HEK293) .

- Binding assays : Use SPR or fluorescence polarization to quantify interactions with recombinant proteins .

- Permeability studies : Caco-2 monolayer assays predict intestinal absorption for therapeutic potential .

Advanced: How can kinetic studies address stability issues under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H2O2) conditions. Monitor degradation via HPLC to identify labile sites (e.g., urea bond cleavage at pH >10) .

- Arrhenius plots : Determine activation energy (Ea) for thermal decomposition by measuring degradation rates at 40–80°C. Predict shelf-life at 25°C using the Eyring equation .

- Light stability : Use ICH Q1B guidelines to assess photodegradation under UV/visible light .

Basic: How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

Answer:

- 2D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximities to correct misassignments (e.g., distinguishing methylene vs. methine protons) .

- DFT calculations : Compare computed 13C NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate tautomeric forms or stereochemistry .

- X-ray crystallography : Provides definitive proof of structure, especially for chiral centers in the pyrrolidinone ring .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yields?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize critical parameters (e.g., catalyst loading, solvent ratio). For example, a 22 factorial design can identify interactions between temperature and stirring rate .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like purity and yield using risk assessment tools (e.g., Ishikawa diagrams) .

Basic: What are the storage recommendations to maintain compound integrity?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the urea moiety .

- Light protection : Use amber vials to avoid photodegradation of aromatic groups .

- Humidity control : Include desiccants (e.g., silica gel) to minimize moisture uptake, which can accelerate decomposition .

Advanced: How can fragment-based drug design (FBDD) leverage this compound’s scaffold for novel therapeutics?

Answer:

- Fragment screening : Use the pyrrolidinone-urea core as a "privileged scaffold" in SPR or X-ray crystallography screens to identify complementary fragments binding adjacent pockets .

- Structure-guided optimization : Merge fragments with the parent compound using click chemistry (e.g., CuAAC for triazole linkages) to enhance potency .

- Free-energy perturbation (FEP) : Calculate binding energy differences between analogs to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.